Retained P2Y12 Antagonist Potency Following Bioisosteric Replacement
In a study on P2Y12 receptor antagonists, the replacement of a metabolically labile ethyl ester with a 5-ethyloxazole bioisostere was evaluated [1]. The 5-ethyloxazole-containing analog retained sub-micromolar potency comparable to the parent ethyl ester [1]. This is a key differentiator, as the goal of the replacement was to maintain target engagement while improving metabolic stability, a balance not always achieved by other heterocyclic replacements [1].
| Evidence Dimension | P2Y12 Receptor Antagonist Potency |
|---|---|
| Target Compound Data | Sub-micromolar |
| Comparator Or Baseline | Parent ethyl ester: Sub-micromolar |
| Quantified Difference | Potency levels retained; no significant loss of activity observed |
| Conditions | In vitro P2Y12 receptor binding assay |
Why This Matters
Procurement of 5-ethyloxazole is justified for projects aiming to replace a labile ester while preserving target potency, a critical parameter for lead optimization.
- [1] Bach P, Boström J, Brickmann K, et al. 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as alkyl ester bioisosteres are antagonists of the P2Y12 receptor. Future Med Chem. 2013;5(17):2037-2056. doi:10.4155/fmc.13.171 View Source
